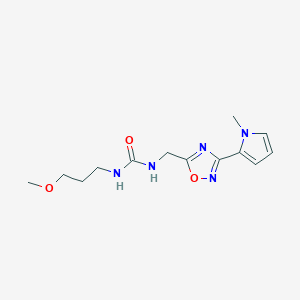
1-(3-methoxypropyl)-3-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxypropyl)-3-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C13H19N5O3 and its molecular weight is 293.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-methoxypropyl)-3-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is a synthetic derivative known for its diverse biological activities. This article explores its pharmacological properties, focusing on antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings.
Chemical Structure and Properties
The compound features a urea linkage and an oxadiazole ring, which are critical for its biological activity. The presence of a pyrrole moiety further enhances its pharmacological profile. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₃ |
| Molecular Weight | 270.31 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole ring have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this class exhibit significant activity against various bacterial strains, including resistant strains like MRSA:
- Study Findings : A study demonstrated that oxadiazole derivatives showed minimum inhibitory concentrations (MICs) as low as 1–2 µg/mL against Staphylococcus aureus and E. coli . The compound's structural features enhance its interaction with bacterial targets.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been documented in several studies. For instance:
- Case Study : A derivative similar to the compound exhibited antiproliferative effects in human cancer cell lines, indicating potential as a chemotherapeutic agent . The mechanism appears to involve the induction of apoptosis in cancer cells.
Anti-inflammatory Activity
The anti-inflammatory properties of compounds containing the oxadiazole scaffold have also been explored:
- Research Insights : Studies have shown that certain derivatives can inhibit inflammatory pathways, leading to reduced cytokine production and inflammation . This suggests that the compound may be useful in treating inflammatory diseases.
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Bacterial Cell Wall Synthesis Inhibition : The compound may disrupt bacterial cell wall synthesis by inhibiting key enzymes involved in this process.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction and caspase activation.
- Cytokine Modulation : It can modulate cytokine release in inflammatory responses, thereby reducing inflammation.
属性
IUPAC Name |
1-(3-methoxypropyl)-3-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-18-7-3-5-10(18)12-16-11(21-17-12)9-15-13(19)14-6-4-8-20-2/h3,5,7H,4,6,8-9H2,1-2H3,(H2,14,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWKGWHDYHTXCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)NCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













